molecular formula C20H18N4O4S2 B2665864 N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895101-98-1

N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2665864
CAS No.: 895101-98-1
M. Wt: 442.51
InChI Key: FKLMOOXKFKPBNL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a complex polycyclic core. Its structure integrates a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system substituted with a methyl group at position 6 and sulfonyl groups at position 5,3. The acetamide moiety is linked via a thioether bridge to the heterocyclic core, with a 3-methoxyphenyl group attached to the nitrogen atom of the acetamide .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-24-16-9-4-3-8-15(16)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-13-6-5-7-14(10-13)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLMOOXKFKPBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This could be achieved through a nucleophilic substitution reaction.

    Attachment of the acetamide moiety: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification Techniques: Use of chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The methoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly:

Antimicrobial Activity

Studies have shown that compounds related to the thiazine class possess antimicrobial properties. For instance, derivatives of similar structures have been evaluated for their effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide may have anticancer properties. The structural features allow for interaction with DNA or RNA synthesis pathways, potentially inhibiting tumor growth. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several studies have explored the applications of similar compounds:

  • Antimicrobial Evaluation : A study on thiazole derivatives demonstrated varying degrees of antimicrobial activity depending on substituents attached to the benzene ring. Compounds showed significant inhibition against clinical strains of bacteria .
  • Anticancer Research : Research into related pyrimidine derivatives highlighted their potential as anticancer agents by showing cytotoxic effects on cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the side chains can enhance biological activity, providing insights into the design of more potent derivatives .

Mechanism of Action

The mechanism of action of “N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Positional Isomer: 2-Methoxyphenyl Derivative

A closely related compound, 2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide (), differs only in the methoxy group’s position (2- vs. 3-methoxyphenyl). The ortho-substitution introduces steric hindrance near the acetamide’s nitrogen, which may reduce conformational flexibility and alter binding interactions. Meta-substitution (as in the target compound) generally offers better electronic effects for hydrogen bonding due to reduced steric interference .

Thiazolo-Pyrimidine Derivatives

Compounds 11a and 11b () share a thiazolo[3,2-a]pyrimidine core but lack the sulfonyl groups and benzo-fused ring system of the target compound. Key differences include:

  • 11a : (2Z)-2-(2,4,6-trimethylbenzylidene) substitution with a 5-methylfuran-2-yl group.
  • 11b: 4-cyanobenzylidene substitution. Both exhibit IR bands for NH (~3,400 cm⁻¹) and CN (~2,200 cm⁻¹), similar to the target compound’s acetamide NH and thioether linkages. However, their melting points (243–246°C for 11a vs. 213–215°C for 11b) highlight how electron-withdrawing groups (e.g., cyano in 11b) reduce thermal stability compared to electron-donating trimethyl groups in 11a .

Pyrimidoquinazoline Derivative

Compound 12 () features a pyrimido[2,1-b]quinazoline core with a 5-methylfuran substituent. Its synthesis yield (57%) is lower than the target compound’s analogues, likely due to the complexity of forming the quinazoline ring.

Functional Group Analysis

Sulfonyl vs. Carbonyl Groups

The target compound’s 5,5-dioxido groups distinguish it from non-sulfonated analogs like 12 (). IR spectra would show strong S=O stretches (~1,150–1,300 cm⁻¹), absent in carbonyl-only analogs .

Methoxy Substituents

The 3-methoxyphenyl group’s electron-donating properties contrast with ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide , where multiple methoxy groups increase lipophilicity. The trifluoromethyl group in ’s compounds further enhances metabolic stability, a feature absent in the target compound .

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Spectral Features (IR/NMR)
Target Compound Benzo[c]pyrimidothiazin 3-Methoxyphenyl, 5,5-dioxido N/A N/A NH ~3,400 cm⁻¹; S=O ~1,150–1,300 cm⁻¹
2-Methoxyphenyl Analog () Benzo[c]pyrimidothiazin 2-Methoxyphenyl, 5,5-dioxido N/A N/A Similar to target compound
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 68 NH ~3,436 cm⁻¹; CN ~2,219 cm⁻¹
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 68 NH ~3,423 cm⁻¹; CN ~2,209 cm⁻¹
Ethyl Ester Derivative () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene 427–428 78 C=O ~1,719 cm⁻¹; ester C-O ~1,250 cm⁻¹

Biological Activity

N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically involves:

  • Formation of the thiazine core : This is achieved through cyclization reactions that yield the benzo[c]pyrimido derivatives.
  • Substitution reactions : The introduction of the methoxyphenyl group and the acetamide functionality occurs via nucleophilic substitution techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives containing thiazine and pyrimidine rings showed promising results against various cancer cell lines, inhibiting proliferation and inducing apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazine derivatives have been shown to possess broad-spectrum antibacterial activity. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro .

Neuropharmacological Effects

There is emerging evidence that thiazine-containing compounds may exhibit neuropharmacological effects. In animal models, these compounds have been evaluated for their anticonvulsant properties and have shown the ability to increase latency in seizure onset compared to control groups .

Case Study 1: Anticancer Activity

In a study examining the effects of thiazine derivatives on cancer cells, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. Mechanistic studies suggested that apoptosis was induced through the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis via caspase activation
A549 (Lung)15Cell cycle arrest at G2/M phase
HeLa (Cervical)12Modulation of Bcl-2 family proteins

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of related benzothiazine derivatives. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves cyclocondensation reactions to construct the pyrimido-thiazine core, followed by functionalization with the 3-methoxyphenylacetamide moiety. For example, analogous compounds with dihydrothiazine scaffolds are synthesized via cyclocondensation of aminopyridazine derivatives with thiourea or CS₂ under basic conditions (e.g., ethanolic KOH) . Subsequent alkylation or thioether formation (e.g., using chloroacetamide derivatives) introduces the acetamide side chain. Characterization via NMR, mass spectrometry, and elemental analysis is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterization?

  • NMR Spectroscopy : Used to verify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and thioether linkages.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for the sulfone (dioxido) group.
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .

Q. What structural features influence its reactivity?

The 5,5-dioxido benzothiazine moiety enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution reactions. The 3-methoxyphenyl group contributes steric hindrance and electronic effects, modulating reactivity in cross-coupling or oxidation reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions?

Statistical DoE (e.g., factorial designs) minimizes experimental runs while identifying critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design could optimize cyclocondensation yield by testing variables like reaction time (6–12 h) and base concentration (0.1–1.0 M KOH) . Response surface methodology (RSM) may further refine conditions for maximal purity and yield.

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
  • Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations.
  • Elemental Analysis : Address purity issues (e.g., residual solvents) that distort spectral data .

Q. What computational strategies improve synthesis efficiency?

Quantum chemical calculations (e.g., transition state modeling) predict reaction pathways and energetics for key steps like cyclocondensation. Machine learning models trained on analogous reactions (e.g., pyrimido-thiazine syntheses) can prioritize high-yield conditions. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Variation of Substituents : Synthesize analogs with modified methoxy positions or alternative heterocycles.
  • Kinetic Studies : Measure reaction rates of derivatives under standardized conditions to correlate electronic effects with reactivity.
  • In Silico Screening : Use molecular docking to predict binding affinities for biological targets (e.g., enzymes inhibited by thiazine derivatives) .

Q. What methodologies address low yields in multi-step syntheses?

  • Intermediate Stabilization : Protect reactive groups (e.g., acetamide nitrogen) during cyclocondensation to prevent side reactions.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., thioether formation).
  • Catalytic Optimization : Screen Pd or Cu catalysts for Suzuki-Miyaura couplings involving aromatic halides .

Key Methodological Considerations

  • Synthetic Reproducibility : Document solvent drying protocols (e.g., molecular sieves for DMF) and inert atmosphere requirements (e.g., N₂ for moisture-sensitive steps) .
  • Data Validation : Use internal standards (e.g., tetramethylsilane for NMR) and replicate experiments to ensure reliability .

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